tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate
Overview
Description
tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate: is a chemical compound with the molecular formula C16H26N2O4S. It is a derivative of L-ornithine, an amino acid, and features a tert-butyl group and a 4-methylphenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate typically involves the reaction of L-ornithine with tert-butyl chloroformate and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods: While specific industrial production methods for tert-butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the protection of amino groups.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The overall effect is modulation of biochemical pathways, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
- tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-lysinate
- tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-argininate
- tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-histidinate
Comparison: tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For example, the presence of the ornithine backbone can influence its interaction with enzymes involved in the urea cycle, distinguishing it from lysine or arginine derivatives .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-5-[(4-methylphenyl)sulfonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-5-6-14(17)15(19)22-16(2,3)4/h7-10,14,18H,5-6,11,17H2,1-4H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCGEVZTZQOLK-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC[C@@H](C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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